4-formyl-3,5-dimethoxybenzoic acid

Catalog No.
S6527095
CAS No.
1282549-15-8
M.F
C10H10O5
M. Wt
210.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-formyl-3,5-dimethoxybenzoic acid

CAS Number

1282549-15-8

Product Name

4-formyl-3,5-dimethoxybenzoic acid

Molecular Formula

C10H10O5

Molecular Weight

210.2

4-Formyl-3,5-dimethoxybenzoic acid is an aromatic compound characterized by the presence of a formyl group (-CHO) and two methoxy groups (-OCH₃) attached to a benzoic acid structure. Its molecular formula is C10H10O5C_{10}H_{10}O_{5} and it has a molecular weight of approximately 210.1834 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the formyl group and the electron-donating properties of the methoxy groups.

, including:

  • Nucleophilic Addition: The carbonyl carbon of the formyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imines or hemiacetals, respectively.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound may also be oxidized to yield carboxylic acids or other functional groups depending on the conditions used.

Several methods exist for synthesizing 4-formyl-3,5-dimethoxybenzoic acid:

  • Formylation of 3,5-Dimethoxybenzoic Acid: This can be achieved through the Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide are used to introduce the formyl group.
  • Oxidation of 4-Hydroxy-3,5-dimethoxybenzaldehyde: Starting from a suitable precursor, oxidation reactions can be employed to convert hydroxyl groups into carbonyl groups.
  • Friedel-Crafts Acylation: This method involves acylating a dimethoxybenzene derivative using an appropriate acyl chloride under acidic conditions.

4-Formyl-3,5-dimethoxybenzoic acid has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for their therapeutic potentials in drug development.
  • Material Science: It could be utilized in creating functionalized polymers or materials with specific properties.

Interaction studies involving 4-formyl-3,5-dimethoxybenzoic acid could focus on its binding affinity with various biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding its potential as a lead compound in drug discovery. Techniques such as molecular docking and spectroscopic methods could be employed to elucidate these interactions.

Several compounds share structural similarities with 4-formyl-3,5-dimethoxybenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightNotable Features
3,5-Dimethoxybenzoic AcidC₉H₁₀O₄182.1733Lacks the formyl group; used in similar applications
4-Iodo-3,5-dimethylbenzoic AcidC₉H₉IO₂276.071Contains iodine; different reactivity profile
4-Methoxybenzoic AcidC₈H₈O₃152.15Simpler structure; lacks additional functional groups

Uniqueness

The presence of both methoxy groups and a formyl group makes 4-formyl-3,5-dimethoxybenzoic acid particularly versatile for synthetic transformations compared to other similar compounds. The methoxy groups enhance solubility and reactivity while providing potential sites for further functionalization.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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